molecular formula C20H23N5OS B4323952 2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

Cat. No.: B4323952
M. Wt: 381.5 g/mol
InChI Key: SLYYENRCATUYOD-UHFFFAOYSA-N
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Description

2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-benzylpiperazine, is synthesized through the reaction of piperazine with benzyl chloride under basic conditions.

    Acylation Reaction: The piperazine derivative is then acylated with 5-methyl-2,1,3-benzothiadiazol-4-yl acetic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.

    Enzymes: Inhibition or activation of specific enzymes, affecting metabolic pathways.

    Ion Channels: Modulation of ion channel activity, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-(2,1,3-benzothiadiazol-4-yl)acetamide: Lacks the methyl group on the benzothiadiazole ring.

    2-(4-benzylpiperazin-1-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is unique due to the presence of both the benzylpiperazine and methylbenzothiadiazole moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15-7-8-17-20(23-27-22-17)19(15)21-18(26)14-25-11-9-24(10-12-25)13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYYENRCATUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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2-(4-BENZYL-1-PIPERAZINYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

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